1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one
説明
This compound is a heterocyclic organic molecule featuring a triazolo[4,5-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 3 and a piperazine moiety at position 5. The piperazine is further functionalized with a phenoxypropan-1-one group. Crystallographic refinement tools like SHELXL () are critical for resolving its 3D conformation, which is essential for structure-activity relationship (SAR) studies.
特性
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-17(34-20-6-4-3-5-7-20)24(32)30-14-12-29(13-15-30)22-21-23(26-16-25-22)31(28-27-21)18-8-10-19(33-2)11-9-18/h3-11,16-17H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHMTSKUOVATHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a synthetic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C20H22N6O3
- Molecular Weight : 390.43 g/mol
- IUPAC Name : 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one
Anticancer Activity
Recent studies have demonstrated that triazolo-pyrimidine derivatives exhibit potent anticancer properties. For instance, compounds structurally related to 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one have shown significant inhibitory effects on various cancer cell lines.
In vitro assays indicated that these compounds can induce apoptosis and inhibit cell migration and proliferation. Notably, a related compound demonstrated an IC50 value of 0.3 µM against EGFR/VGFR2 dual inhibition in MCF-7 breast cancer cells, suggesting a robust potential for therapeutic application in oncology .
Antimicrobial Activity
Triazolo derivatives are also recognized for their antimicrobial properties. Compounds containing the triazole ring have been shown to inhibit bacterial growth and exhibit antifungal activity. The mechanism often involves interference with enzyme functions critical for microbial survival .
The biological activity of 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one is primarily attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition : The triazole moiety can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
Receptor Modulation : This compound may bind to various receptors involved in signaling pathways that regulate cell growth and apoptosis.
Study 1: Anticancer Efficacy
In a study published in Molecular Cancer Therapeutics, researchers evaluated the anticancer efficacy of a series of triazolo-pyrimidine derivatives. The lead compound exhibited significant inhibition of tumor growth in xenograft models and induced apoptosis through the activation of caspases .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.3 | EGFR |
| Compound B | 0.5 | VGFR2 |
| Lead Compound | 0.8 | Dual Inhibition |
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of various triazolo derivatives against Staphylococcus aureus and Candida albicans. The results indicated that these compounds effectively inhibited microbial growth with MIC values ranging from 10 to 50 µg/mL .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound C | 10 | Bacterial |
| Compound D | 25 | Fungal |
| Lead Compound | 15 | Broad Spectrum |
科学的研究の応用
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions. Key methods include:
- Condensation reactions using appropriate reagents and solvents (e.g., ethanol, dimethylformamide).
- Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Thin Layer Chromatography (TLC) are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
The compound has been studied for various pharmacological properties:
Anticancer Activity
Recent studies indicate that derivatives of triazolo-pyrimidines exhibit significant anticancer activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast adenocarcinoma (MCF-7) and others. The mechanism of action may involve the inhibition of specific enzymes or pathways related to tumor growth .
Antimicrobial Properties
Research has demonstrated that triazole derivatives possess antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .
Neuropharmacological Effects
The piperazine component is associated with neuroactive properties, making this compound a candidate for exploring treatments for neurological disorders. Studies have shown that related compounds can have anxiolytic and antidepressant effects .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Antitumor Efficacy : A study involving a related triazolo-pyrimidine derivative demonstrated significant tumor reduction in animal models, leading to further investigations into its potential as a chemotherapeutic agent .
- Antimicrobial Testing : In vitro tests revealed that a structurally analogous compound exhibited potent activity against drug-resistant strains of bacteria, indicating its potential as an alternative treatment option .
- Neuropharmacology Trials : Clinical trials assessing the effects of piperazine derivatives on mood disorders showed promising results, warranting further exploration of this compound's psychoactive properties .
類似化合物との比較
Comparison with Structural and Functional Analogs
Key Structural Features and Analogues
The compound’s triazolo[4,5-d]pyrimidine core is analogous to pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines reported in and . Below is a comparative analysis:
Functional and SAR Insights
Core Rigidity and Bioactivity :
- The triazolo[4,5-d]pyrimidine core in the target compound introduces rigidity compared to pyrazolo[3,4-d]pyrimidines (). This rigidity may enhance binding affinity to ATP-binding pockets in kinases .
- The 4-methoxyphenyl group likely improves lipophilicity and membrane permeability compared to unsubstituted analogues.
Piperazine Linker :
- Piperazine moieties (as in the target compound) are common in drug design for enhancing solubility and bioavailability. For example, similar linkers in ciprofloxacin improve cellular uptake .
Phenoxypropan-1-one Group: This substituent may act as a hydrogen-bond acceptor, mimicking natural substrates in enzymatic targets. Comparable groups in coumarin derivatives () enhance fluorescence and binding specificity .
Research Findings and Data Gaps
Pharmacological Data: No direct activity data for the target compound are available in the provided evidence. However, structurally related pyrazolo-pyrimidines exhibit kinase inhibitory activity (e.g., ~IC₅₀ = 50 nM for Abl1 kinase in some derivatives) .
Solubility and Stability: Piperazine-containing analogues typically show improved aqueous solubility (e.g., logP ~2.5) compared to non-polar derivatives, but experimental data for the target compound are lacking .
Q & A
Q. Characterization :
- 1H/13C NMR : Confirm regiochemistry of the triazolo-pyrimidine core and piperazine substitution .
- HPLC-MS : Assess purity (>95%) and detect trace intermediates .
- Elemental analysis : Validate stoichiometry .
How can computational methods improve reaction efficiency and reduce experimental trial-and-error?
Q. Advanced
- Reaction path search : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for triazolo-pyrimidine formation .
- Machine learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures. ICReDD’s approach integrates experimental feedback into computational workflows to refine predictions .
- Molecular docking : Pre-screen synthetic intermediates for potential reactivity bottlenecks or steric hindrance .
What spectroscopic methods are most reliable for confirming structural integrity?
Q. Basic
- NMR spectroscopy :
- FT-IR : Detect C=O stretches (~1650 cm⁻¹) and C-N vibrations (~1350 cm⁻¹) .
- X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .
How can researchers resolve contradictions in reported reaction yields or selectivity?
Q. Advanced
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading) and identify interactions affecting yield .
- Statistical analysis : Apply ANOVA to compare datasets and pinpoint outliers. For example, discrepancies in piperazine coupling efficiency may arise from moisture sensitivity, requiring inert conditions .
- Cross-validation : Replicate key steps using alternative methods (e.g., microwave-assisted synthesis vs. conventional heating) to verify reproducibility .
What strategies ensure physicochemical stability during storage and handling?
Q. Basic
- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation pathways (e.g., hydrolysis of the phenoxy group) .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation .
- Excipient compatibility : Test solubility in DMSO or PEG-400 for long-term formulation stability .
How can biological activity be systematically evaluated against therapeutic targets?
Q. Advanced
- Molecular docking : Target enzymes like 14α-demethylase (PDB: 3LD6) to predict binding modes and affinity .
- In vitro assays :
- ADMET profiling : Assess permeability (Caco-2 monolayers) and metabolic stability (human liver microsomes) .
What methodologies elucidate structure-activity relationships (SAR) for this compound?
Q. Advanced
- Analog synthesis : Modify substituents (e.g., methoxy → ethoxy, phenoxy → benzyloxy) and compare bioactivity .
- 3D-QSAR : Build CoMFA/CoMSIA models using docking poses to correlate steric/electronic features with activity .
- Pharmacophore mapping : Identify essential motifs (e.g., triazolo-pyrimidine core, piperazine spacing) for target engagement .
What purification challenges arise during scale-up, and how are they addressed?
Q. Basic
- Column chromatography : Use gradient elution (hexane/EtOAc → DCM/MeOH) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) for high recovery of crystalline product .
- Purity monitoring : Track impurities via HPLC-DAD at 254 nm, ensuring ≤0.5% residual solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
